molecular formula C22H21F3N2O2S B10890923 1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10890923
M. Wt: 434.5 g/mol
InChI Key: QTIWHYAYMZPBGY-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a naphthalene ring, a sulfonyl group, a trifluoromethyl group, and a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride and the trifluoromethyl benzyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)phenyl]piperazine
  • 1-(Naphthalen-2-ylsulfonyl)-4-[2-(difluoromethyl)benzyl]piperazine
  • 1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)ethyl]piperazine

Uniqueness

1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21F3N2O2S

Molecular Weight

434.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C22H21F3N2O2S/c23-22(24,25)21-8-4-3-7-19(21)16-26-11-13-27(14-12-26)30(28,29)20-10-9-17-5-1-2-6-18(17)15-20/h1-10,15H,11-14,16H2

InChI Key

QTIWHYAYMZPBGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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